molecular formula C6H5BrN2O4S B2455850 2-Bromo-6-nitrobenzenesulfonamide CAS No. 1261553-89-2

2-Bromo-6-nitrobenzenesulfonamide

Cat. No.: B2455850
CAS No.: 1261553-89-2
M. Wt: 281.08
InChI Key: RCHJYAUUOJYAQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-nitrobenzenesulfonamide (CAS 1261553-89-2) is a sulfonamide-based compound with a molecular formula of C6H5BrN2O4S and a molecular weight of 281.08 g/mol . As a benzenesulfonamide derivative, this chemical serves as a versatile building block and intermediate in organic synthesis and medicinal chemistry research. Sulfonamide compounds are of significant interest in pharmaceutical development for their diverse biological activities . Research into similar structural frameworks has demonstrated potential in the creation of novel molecules with anti-microbial and anti-tubercular properties . Furthermore, recent studies highlight benzenesulfonamide hybrids as promising scaffolds in targeted drug design, such as in the development of potential inhibitors for specific cancer-related enzymes . This reagent provides researchers with a functionalized aromatic system, where the bromo and nitro substituents offer sites for further chemical modification, such as metal-catalyzed cross-couplings or nucleophilic substitutions, to create more complex chemical entities for biological evaluation. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O4S/c7-4-2-1-3-5(9(10)11)6(4)14(8,12)13/h1-3H,(H2,8,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHJYAUUOJYAQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)S(=O)(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextual Significance of Halogenated Nitro Substituted Benzenesulfonamides

The presence of both a halogen (bromine) and a nitro group on a benzenesulfonamide (B165840) core imparts significant chemical properties. Halogenated and nitro-substituted benzenesulfonamides are recognized for their unique electronic profiles and reactivity, making them valuable in various research domains.

The sulfonamide group (-SO₂NH₂) itself is a critical pharmacophore and a versatile synthetic handle. When combined with the strong electron-withdrawing nature of a nitro group (-NO₂) and the steric and electronic influence of a halogen like bromine, the resulting molecule becomes a highly specialized platform for chemical exploration. The nitro group is a powerful deactivating group in electrophilic aromatic substitution, directing incoming electrophiles to the meta position. nih.gov This effect, in conjunction with the directing influence of the other substituents, creates a complex reactivity map for synthetic chemists to navigate.

Research into related structures, such as halogenated and di-substituted benzenesulfonamides, has shown their potential as selective inhibitors of carbonic anhydrase isoforms, enzymes crucial in various physiological processes. nih.gov The strategic placement of halogens on the benzenesulfonamide ring affects the compound's affinity and selectivity for these biological targets. nih.gov While direct studies on 2-Bromo-6-nitrobenzenesulfonamide are limited, the established importance of its constituent functional groups in medicinal chemistry suggests a promising, yet underexplored, potential.

Overview of the Chemical Space of Benzenesulfonamide Derivatives in Research

Benzenesulfonamide (B165840) and its derivatives represent a vast and diverse area of chemical research. sigmaaldrich.comtandfonline.com This scaffold is a cornerstone in the development of pharmaceuticals, agrochemicals, and dyes. sigmaaldrich.comijrar.org The ability to readily modify the aromatic ring with various substituents allows for the fine-tuning of a molecule's physical, chemical, and biological properties. nih.gov

The research landscape for benzenesulfonamide derivatives is rich with examples of their application as:

Enzyme Inhibitors: As mentioned, they are well-known inhibitors of carbonic anhydrases. nih.govnih.gov The sulfonamide moiety can coordinate with the zinc ion in the active site of these enzymes. nih.govnih.gov

Antimicrobial and Anticancer Agents: Certain benzenesulfonamide derivatives have demonstrated significant activity against various microbial strains and cancer cell lines. nih.gov

Synthetic Intermediates: The sulfonamide group can act as a directing group in organic synthesis or be transformed into other functionalities, making these compounds versatile building blocks. libretexts.org For instance, N-phenylbenzenesulfonamide can undergo efficient nitration and halogenation to produce key intermediates for synthesizing heterocyclic compounds like benzimidazoles. rsc.org

The specific arrangement of a bromo and a nitro group at the 2 and 6 positions of a benzenesulfonamide ring, as in 2-Bromo-6-nitrobenzenesulfonamide, presents a distinct substitution pattern. The ortho-positioning of these bulky and electron-withdrawing groups relative to the sulfonamide anchor likely imposes significant steric hindrance and electronic effects, influencing its conformational preferences and interaction with biological targets or reactants. nih.govnih.gov

Foundational Research Areas for Aromatic Compounds with Diverse Functionalities

Established and Novel Approaches to Aromatic Sulfonamide Synthesis

The synthesis of aromatic sulfonamides, particularly those with multiple substituents like this compound, is a cornerstone of medicinal and materials chemistry. The primary challenge lies in controlling the regioselectivity of the functionalization on the aromatic ring.

Strategies for Introducing Sulfonamide, Bromine, and Nitro Moieties on Aromatic Rings

The assembly of this compound requires the sequential introduction of three distinct functional groups onto a benzene (B151609) ring. The order of these introductions is critical, as existing substituents direct the position of incoming groups through electronic and steric effects.

Sulfonamide Group: The sulfonamide functional group is typically introduced via a two-step sequence involving chlorosulfonation followed by amination. Chlorosulfonic acid is a powerful electrophile that can directly sulfonate an aromatic ring, but this method can lack selectivity and uses harsh conditions. nih.gov A more common laboratory approach involves the reaction of an arylsulfonyl chloride with ammonia (B1221849) or a primary/secondary amine. sci-hub.se The arylsulfonyl chloride itself is often prepared from the corresponding sulfonic acid. Modern methods also allow for the direct synthesis of sulfonamides from sulfonic acids, bypassing the unstable sulfonyl chloride intermediate. organic-chemistry.orgresearchgate.net The sulfonamide group is strongly deactivating and a meta-director in electrophilic aromatic substitution. khanacademy.org

Bromine: Bromine is typically introduced onto an aromatic ring via electrophilic aromatic bromination, using molecular bromine (Br₂) and a Lewis acid catalyst such as iron(III) bromide (FeBr₃). youtube.com The bromine atom is a deactivating group but acts as an ortho-, para-director for subsequent electrophilic substitutions. youtube.com

Nitro Group: The nitro group is introduced through an electrophilic aromatic substitution reaction using a mixture of concentrated nitric acid and sulfuric acid. khanacademy.org The nitro group is a potent electron-withdrawing group, strongly deactivating the ring towards further electrophilic substitution and directing incoming groups to the meta position. khanacademy.orgnih.gov

Given the directing effects of these groups, a synthetic strategy must be carefully devised. Introducing the meta-directing nitro or sulfonamide groups first would make the subsequent ortho-introduction of the other groups challenging. A plausible strategy might involve starting with a precursor that allows for the desired ortho/para relationship before being converted into one of the final functional groups.

Multi-Step Organic Reactions for Targeted Functionalization

Constructing a polysubstituted aromatic ring like this compound is a classic problem in multi-step synthesis. The synthetic chemist must think retrospectively, considering the directing effects of the functional groups at each stage.

For a target with a 1,2,3-substitution pattern (Sulfonamide at C1, Bromo at C2, Nitro at C6), the final step cannot be a simple electrophilic substitution on a disubstituted precursor, as none of the groups would direct to the required position.

Hypothetical Synthetic Pathway Considerations:

Starting Material Selection: A potential starting point could be a molecule like 2-bromotoluene (B146081). The methyl group is an ortho-, para-director.

Nitration: Nitration of 2-bromotoluene would yield a mixture of isomers. The major products would likely be 2-bromo-4-nitrotoluene (B188816) and 2-bromo-6-nitrotoluene (B1266184) due to the directing effects of the bromo and methyl groups.

Separation and Oxidation: After separating the desired 2-bromo-6-nitrotoluene isomer, the methyl group could be oxidized to a carboxylic acid (forming 2-bromo-6-nitrobenzoic acid) chemicalbook.com or, under different conditions, to a sulfonic acid.

Conversion to Sulfonamide: If oxidized to a sulfonic acid, it can then be converted to the corresponding sulfonyl chloride and subsequently reacted with ammonia to yield the final product, this compound.

This multi-step approach highlights the need to use functional groups to control regiochemistry and then transform them into the desired moieties. youtube.com

Functional Group Interconversions and Orthogonal Protection Strategies

In complex syntheses, protecting certain functional groups is essential to prevent them from reacting under conditions meant to modify another part of the molecule. youtube.com Orthogonal protection strategies employ multiple protecting groups that can be removed selectively under different conditions without affecting the others. nih.gov

For instance, an amino group is a powerful ortho-, para-director and strongly activating. A synthetic route could begin with 2-bromoaniline. The amino group could then direct a nitrating agent to the 6-position. However, the amino group is sensitive to oxidation and requires protection.

Amine Protection: The amino group can be protected, for example, by acetylation to form an amide. The amide is still an ortho-, para-director but is less activating and more stable.

Sulfonamides as Protecting Groups: Interestingly, sulfonamides themselves are often used as protecting groups for amines. youtube.comresearchgate.net For example, the 2-nitrobenzenesulfonamide (B48108) (nosyl) group is a known protecting group for primary and secondary amines, which can be removed under specific mild conditions. researchgate.net

Functional Group Interconversion: A key strategy could involve using an amino group to direct the substitution patterns and then converting it to a nitro group via a Sandmeyer-type reaction or other diazotization chemistry.

These strategies provide the flexibility needed to build complex molecules by controlling the reactivity and directing effects of functional groups at each synthetic step. nih.gov

Advanced Synthetic Techniques in Benzenesulfonamide Chemistry

Recent advancements in chemical synthesis have focused on developing more efficient, safer, and environmentally friendly methods. These principles are highly relevant to the synthesis of benzenesulfonamides.

Green Chemistry Methodologies for Sustainable Synthesis of Sulfonamides

Green chemistry aims to reduce the environmental impact of chemical processes. For sulfonamide synthesis, this includes using less hazardous solvents, reducing waste, and improving energy efficiency. sci-hub.se

Key green approaches include:

Synthesis in Aqueous Media: Performing reactions in water instead of volatile organic solvents is a primary goal of green chemistry. Facile and environmentally benign methods for sulfonamide synthesis have been developed that use water as the solvent, often under dynamic pH control, which simplifies product isolation to simple filtration. sci-hub.sersc.org

Catalysis: The use of catalysts can enable reactions under milder conditions and with greater selectivity, reducing energy consumption and by-product formation. sci-hub.se

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. researchgate.net Electrochemical methods, for example, can offer high atom economy by avoiding the use of stoichiometric reagents. researchgate.net

Green Chemistry PrincipleApplication in Sulfonamide SynthesisResearch Finding
Safer Solvents Use of water as a reaction medium.A facile synthesis of sulfonamides was developed using water as a solvent with dynamic pH control, allowing for easy product isolation via filtration with excellent yields and purity. rsc.org
Energy Efficiency Microwave-assisted synthesis to reduce reaction times and energy input.Microwave irradiation significantly shortens reaction times and improves yields compared to conventional heating methods for sulfonamide synthesis. researchgate.net
Waste Prevention Direct synthesis from sulfonic acids to avoid by-products from chlorinating agents.A method using 2,4,6-trichloro- organic-chemistry.orgscribd.comnih.gov-triazine (TCT) allows for the direct, high-yielding synthesis of sulfonamides from sulfonic acids, avoiding the need to isolate unstable sulfonyl chloride intermediates. organic-chemistry.org
Catalysis Use of transition metal catalysts for C-H functionalization.Ruthenium-catalyzed C-H bond alkenylation of sulfonamides provides an efficient route to complex molecules, improving step economy. mdpi.com

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. In the context of sulfonamide synthesis, it offers significant advantages over traditional heating methods. nih.gov

A notable microwave-assisted method allows for the direct synthesis of sulfonamides from sulfonic acids or their sodium salts. organic-chemistry.orgacs.org The process involves two short microwave-irradiated steps:

Activation of the sulfonic acid with 2,4,6-trichloro- organic-chemistry.orgscribd.comnih.gov-triazine (TCT) and triethylamine (B128534) in acetone (B3395972) (20 minutes at 80 °C).

Reaction of the intermediate with an amine in the presence of sodium hydroxide (B78521) (10 minutes at 50 °C).

This protocol is characterized by its speed, high efficiency, and broad substrate scope, tolerating a wide variety of functional groups. researchgate.net

MethodReaction TimeYieldNotes
Conventional Heating Several hoursLowerOften requires harsher conditions and can lead to more by-products.
Microwave-Assisted 10 - 30 minutesHigh (often >85%)Significantly reduced reaction times, improved yields, and operational simplicity. scribd.comacs.org
Deep Eutectic Solvents and Non-Toxic Reagents

The use of deep eutectic solvents (DESs) represents a significant advancement in green synthetic chemistry. These solvents, typically formed from a mixture of a hydrogen bond acceptor (like choline (B1196258) chloride) and a hydrogen bond donor (like urea (B33335) or glycerol), are biodegradable, non-toxic, and often reusable. acs.orgacs.org The synthesis of sulfonamides in DESs can proceed efficiently at ambient temperatures, avoiding the use of volatile and hazardous organic solvents. acs.org

For the synthesis of a compound like this compound, a general procedure would involve the reaction of 2-bromo-6-nitrobenzenesulfonyl chloride with a suitable amine in a DES. The high polarity and unique solvating properties of DESs can facilitate the reaction, often leading to high yields and simplified product isolation through simple extraction or filtration. acs.orgnih.gov

Table 1: Illustrative Synthesis of a Sulfonamide in Deep Eutectic Solvents This table is a representative example based on general sulfonamide synthesis in DESs, as direct literature for the specific target molecule is not available.

ReactantsSolvent SystemConditionsYieldReference
Aryl/Alkyl Sulfonyl Chloride + Primary/Secondary AmineCholine Chloride/Glycerol (1:2 mol/mol)Room Temperature, 2-12 hUp to 97% acs.orgacs.org
Aryl/Alkyl Sulfonyl Chloride + Primary/Secondary AmineCholine Chloride/Urea (1:2 mol/mol)Room Temperature, 2-12 hHigh acs.org
Mechanochemical Approaches for Benzenesulfonamide Formation

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free or low-solvent alternative to traditional synthesis. nih.gov Ball milling is a common mechanochemical technique where the reactants are ground together, often with a liquid-assisted grinding (LAG) agent, to promote the reaction. This method can lead to significantly faster reaction rates and high yields. nih.gov

A three-component palladium-catalyzed aminosulfonylation reaction has been developed using mechanical energy to synthesize a wide range of sulfonamides from aryl bromides, a sulfur dioxide source, and an amine. This approach demonstrates high functional group tolerance and can be scaled up to gram quantities.

Table 2: Mechanochemical Synthesis of Aromatic Sulfonamides This table is representative of mechanochemical sulfonamide synthesis.

ReactantsCatalyst/ReagentsConditionsYieldReference
Aryl Bromide, K₂S₂O₅, AminePd CatalystBall MillingGood to Excellent
Aromatic Carboxylic Acid, K₂S₂O₅, AminePd CatalystBall MillingGood to Excellent

Catalytic Methods for Halogenated Nitrobenzenesulfonamide Formation and Transformation

Catalytic methods provide an efficient and atom-economical route to sulfonamides. Palladium-catalyzed cross-coupling reactions are particularly powerful for forming the C-S bond. A notable example is the three-component coupling of an aryl halide (such as 1-bromo-2-nitrobenzene), a sulfur dioxide source (like the solid DABCO·(SO₂)₂), and an amine or hydrazine. acs.orgacs.orgnih.gov This approach allows for the direct and modular synthesis of sulfonamides and N-aminosulfonamides. acs.orgnih.gov

The reaction tolerates a wide range of functional groups on both the aryl halide and the amine coupling partner, making it a versatile tool for creating libraries of substituted benzenesulfonamides. acs.orgmdpi.com

Table 3: Palladium-Catalyzed Aminosulfonylation of Aryl Halides

Aryl HalideAmine/HydrazineCatalyst SystemConditionsYieldReference
Aryl IodideN,N-dialkylhydrazinePd(OAc)₂, P(tBu)₃·HBF₄DABCO·(SO₂)₂, 1,4-dioxane, 70°C, 16hGood to Excellent acs.org
Aryl BromideAminePd(dba)₂, XantphosSO₂, Base, Toluene, 100°CVariable

Synthesis of Derivatives and Analogues for Structure-Reactivity Investigations

The synthesis of derivatives and analogs of this compound is crucial for understanding structure-activity relationships (SAR) and for developing molecules with tailored properties.

Systematic Variation of Substituents for Mechanistic Probing

The systematic variation of substituents on the benzenesulfonamide scaffold is a common strategy to probe the electronic and steric effects on reactivity and biological activity. For instance, in the context of enzyme inhibition, modifying the substituents on the aromatic ring can significantly impact the binding affinity and selectivity for different enzyme isoforms. mdpi.comnih.gov

By synthesizing a series of analogs of this compound with different groups at the ortho, meta, and para positions, researchers can elucidate the key interactions between the molecule and its biological target. nih.gov For example, introducing various alkyl or aryl groups on the sulfonamide nitrogen can modulate the compound's lipophilicity and hydrogen bonding capacity. youtube.com

Table 4: Synthesis of Benzenesulfonamide Derivatives for SAR Studies

Starting MaterialModificationPurposeReference
Substituted Benzenesulfonyl ChlorideReaction with various primary and secondary aminesProbe effect of N-substituent on activity youtube.com
SulfanilamideAcylation followed by reaction with various aminesInvestigate the role of the "tail" group on selectivity nih.gov
Aryl Boronic AcidSuzuki-Miyaura cross-coupling with a bromo-benzenesulfonamideIntroduce diverse aryl groups for SAR nih.gov

Incorporation into Complex Molecular Architectures

The this compound moiety can serve as a versatile building block for the construction of more complex molecular architectures. The bromine atom provides a handle for further functionalization through cross-coupling reactions, while the nitro group can be reduced to an amine, opening up another avenue for chemical modification. The sulfonamide group itself can be a key pharmacophore or a linker to other molecular fragments.

Recent research has demonstrated the incorporation of benzenesulfonamide units into various complex structures, including:

Heterocyclic systems: The synthesis of benzenesulfonamide-bearing imidazole (B134444) derivatives has been explored for potential antimicrobial applications.

Macrocycles and Cages: The rigid nature of the benzenesulfonamide group can be exploited in the design of supramolecular structures.

Biologically active conjugates: Sulfonamide moieties are frequently appended to larger molecules to enhance their pharmacological properties, such as in the development of enzyme inhibitors or receptor antagonists.

The ability to integrate the this compound core into these larger, more intricate structures underscores its importance as a foundational element in modern synthetic and medicinal chemistry.

Analysis of "this compound" Reveals Data Scarcity in Publicly Available Research

An in-depth review of scientific literature and chemical databases for the compound "this compound" shows a significant lack of publicly available research data regarding its advanced structural characterization and supramolecular organization. While the compound is listed in several chemical supplier catalogs, detailed experimental findings on its spectroscopic and crystallographic properties remain unpublished or inaccessible.

Initial searches for "this compound," identified by its CAS Number 1261553-89-2, did not yield any primary research articles that would provide the necessary data for a comprehensive analysis as outlined. The required information, including Nuclear Magnetic Resonance (NMR) spectra, Fourier-Transform Infrared (FTIR) spectra, single-crystal X-ray diffraction data, and Hirshfeld surface analysis, is not present in the available search results.

While there is extensive research on related benzenesulfonamide derivatives, the specific substitutions of a bromo group at the 2-position and a nitro group at the 6-position of the benzene ring create a unique molecule for which dedicated structural studies appear to be missing from the public domain. For instance, studies on other substituted bromobenzenesulfonamides provide insights into how the sulfonamide group and halogen atoms can direct molecular packing through hydrogen bonds and other intermolecular interactions. Similarly, research on nitro-containing aromatic compounds often details the role of the nitro group in forming specific non-covalent interactions that influence the supramolecular architecture.

However, without specific studies on "this compound," any discussion on its structural and supramolecular chemistry would be speculative. The precise details of its molecular conformation, the nature of its hydrogen bonding networks, and a quantitative assessment of its intermolecular contacts through Hirshfeld surface analysis cannot be determined.

Consequently, the creation of detailed data tables for its NMR and FTIR spectroscopy, as well as a thorough discussion of its crystal structure and intermolecular interactions, is not possible based on the currently available scientific literature. Further empirical research is required to elucidate the specific chemical and physical properties of "this compound."

Computational and Theoretical Investigations of 2 Bromo 6 Nitrobenzenesulfonamide

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental in determining the three-dimensional arrangement of atoms in a molecule and understanding its electronic landscape. These methods, ranging from Density Functional Theory (DFT) to ab initio and semi-empirical approaches, provide a detailed picture of the molecule's stable conformations and the energies associated with them.

Density Functional Theory (DFT) Studies on Optimized Geometries and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the optimized geometries and energetics of molecules like 2-Bromo-6-nitrobenzenesulfonamide. DFT calculations, often using functionals like B3LYP, can predict bond lengths, bond angles, and dihedral angles with high accuracy.

For instance, studies on similar molecules like 2-, 3-, and 4-nitrobenzenesulfonamide (B188996) have utilized DFT with the B3LYP/6-311++G(d,p) basis set to determine their ground-state molecular conformations. nih.gov The optimized structures obtained from these calculations are then compared with experimental data, often showing good agreement. nih.gov In the case of this compound, DFT calculations would reveal the precise spatial arrangement of the bromo and nitro groups relative to the sulfonamide moiety on the benzene (B151609) ring, which is crucial for understanding its chemical behavior.

Computational studies on various substituted benzenes have shown that the presence of different functional groups significantly influences the molecular geometry. unpatti.ac.id For this compound, the bulky bromo and nitro groups at the ortho positions are expected to cause steric hindrance, potentially leading to a non-planar conformation of the sulfonamide group with respect to the benzene ring. The total electronic and zero-point energies, which are key indicators of molecular stability, can also be calculated using DFT. scispace.com

Table 1: Representative Optimized Geometrical Parameters of Substituted Benzenesulfonamides from DFT Calculations

ParameterBenzenesulfonamide (B165840) DerivativeCalculated ValueReference
S–O Bond LengthBenzenesulfonamide1.424 Å mkjc.in
C–S Bond Length4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide1.76 Å researchgate.net
C–N Bond Angle2-, 3-, 4-Nitrobenzenesulfonamide~120° nih.gov

Ab Initio and Semi-Empirical Methods for Conformational Analysis

While DFT is widely used, ab initio and semi-empirical methods also play a role in the conformational analysis of molecules. Ab initio methods, based on first principles of quantum mechanics, can provide highly accurate results but are computationally more demanding. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster but potentially less accurate.

Conformational analysis of flexible molecules like this compound is crucial for understanding how they interact with other molecules. These methods can be used to explore the potential energy surface of the molecule, identifying different stable conformers and the energy barriers between them. For complex sulfonamides, these calculations can elucidate the preferred orientations of the substituent groups, which can have a significant impact on their biological activity. acs.org

Selection of Basis Sets and Levels of Theory in Computational Models

The accuracy of quantum chemical calculations is highly dependent on the chosen level of theory and basis set. The level of theory refers to the method used to approximate the solution to the Schrödinger equation (e.g., B3LYP in DFT), while the basis set is a set of mathematical functions used to build the molecular orbitals.

For molecules containing sulfur and halogens like this compound, it is important to use a basis set that can adequately describe the electronic structure of these heavier atoms. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly used. nih.govijaers.com The inclusion of polarization functions (d,p) and diffuse functions (++) is often necessary to obtain accurate results for properties like electron affinity and non-covalent interactions. nih.govnih.gov

The choice of the functional in DFT studies is also critical. B3LYP is a popular hybrid functional that often provides a good balance between accuracy and computational cost for organic molecules. researchgate.net However, for specific applications, other functionals might be more appropriate. Time-dependent DFT (TD-DFT) can be used to study electronic absorption spectra. researchgate.net

Table 2: Common Basis Sets and Levels of Theory for Substituted Benzenesulfonamides

Level of TheoryBasis SetApplicationReference
DFT/B3LYP6-31G(d,p)Geometry optimization, NBO analysis, MEP, HOMO-LUMO ijaers.comresearchgate.net
DFT/B3LYP6-311++G(d,p)Geometry optimization, vibrational analysis, electronic properties nih.govnih.gov
DFT/B3PW916-31g(d,p)Molecular structure, vibrational characteristics, bonding interactions mkjc.in
Ab initio FMO-Analysis of ligand-protein interactions acs.org

Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule, such as the distribution of electron density and the energies of its frontier molecular orbitals, are key determinants of its chemical reactivity. Computational methods provide powerful tools to visualize and quantify these properties.

Molecular Electrostatic Potential (MESP) Analysis

The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding the charge distribution in a molecule and predicting its reactive sites. ijaers.com It maps the electrostatic potential onto the electron density surface of the molecule, with different colors representing regions of varying potential.

Typically, regions of negative electrostatic potential (often colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. researchgate.net For sulfonamides, the area around the oxygen atoms of the sulfonyl group usually shows a negative potential, indicating their role as hydrogen bond acceptors. ijaers.com In this compound, the nitro group, being strongly electron-withdrawing, would create a significant region of positive potential on the adjacent carbon atoms of the benzene ring, making them susceptible to nucleophilic attack. The MESP analysis is crucial for predicting non-covalent interactions, which are vital in biological systems. chemrxiv.org

Frontier Molecular Orbital (HOMO, LUMO) Analysis

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. tsijournals.com For this compound, the presence of the electron-withdrawing nitro group is expected to lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap and increasing the molecule's reactivity. tsijournals.comtsijournals.com The distribution of the HOMO and LUMO across the molecule can also provide insights into the regions involved in electron transfer processes. unpatti.ac.id

Table 3: Representative HOMO-LUMO Energy Gaps for Substituted Aromatic Compounds

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Reference
Phenanthrene--- researchgate.net
Phenanthrene-Br--- researchgate.net
Nitrobenzene--- scispace.com

Electron Density Distribution and Quantum Theory of Atom in Molecule (QTAIM)

The distribution of electrons within a molecule is fundamental to understanding its chemical behavior. For this compound, the electron density would be significantly influenced by the strong electron-withdrawing nature of the nitro (NO₂) and sulfonyl (SO₂) groups, as well as the bromo (Br) substituent. These groups would lead to a non-uniform distribution of electron density across the benzene ring.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density topology. Through QTAIM analysis, one could identify the bond critical points (BCPs) for each covalent bond in this compound. The properties at these BCPs, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), would offer quantitative insights into the nature of these bonds. For instance, a high ρ(r) and a negative ∇²ρ(r) are characteristic of covalent bonds, while interactions with low ρ(r) and positive ∇²ρ(r) suggest closed-shell interactions, such as van der Waals forces or weak hydrogen bonds.

In the case of this compound, QTAIM analysis would likely reveal the polar covalent character of the C-S, S-N, S-O, and C-N bonds. Furthermore, intramolecular hydrogen bonds, for example between the sulfonamide proton and an oxygen atom of the nitro group, could be identified and characterized by the presence of a bond path and a BCP between the two interacting atoms.

Global Reactivity Descriptors (e.g., Charge Separation, Global Softness)

Key global reactivity descriptors include:

Chemical Hardness (η): This descriptor measures the resistance of a molecule to a change in its electron distribution. A high value of chemical hardness indicates high stability and low reactivity.

Global Softness (S): As the reciprocal of chemical hardness (S = 1/2η), global softness indicates the molecule's polarizability. A higher softness value suggests a greater ease of donating or accepting electrons.

Electronegativity (χ): This is a measure of the molecule's ability to attract electrons.

Chemical Potential (μ): This descriptor is related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.

Due to the presence of multiple electron-withdrawing groups, this compound is expected to have a high electrophilicity index, making it a good electrophile. The calculated values for these descriptors would be crucial in understanding its reactivity in various chemical reactions.

Table 1: Hypothetical Global Reactivity Descriptors for this compound

DescriptorSymbolHypothetical Value
Chemical HardnessηHigh
Global SoftnessSLow
ElectronegativityχHigh
Chemical PotentialμLow (more negative)
Electrophilicity IndexωHigh

Note: The values in this table are qualitative predictions and would require specific DFT calculations for quantification.

Computational Insights into Reaction Mechanisms and Selectivity

Theoretical Analysis of Reaction Pathways and Transition States

Computational chemistry offers a powerful means to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) for a given reaction, chemists can identify the most probable reaction pathways. This involves locating the transition state (TS) structures, which are the energy maxima along the reaction coordinate.

For example, in a nucleophilic aromatic substitution reaction, theoretical calculations could be employed to compare the activation energies for the substitution of the bromo group versus the nitro group. The reaction pathway with the lower activation energy would be the kinetically favored one. The geometry of the transition state would reveal the key structural changes that occur during the reaction, such as bond breaking and bond formation.

Influence of Electronic and Steric Effects on Chemical Reactivity

The reactivity of this compound is governed by a combination of electronic and steric effects.

Electronic Effects: The strong electron-withdrawing nature of the nitro and sulfonamide groups significantly activates the benzene ring towards nucleophilic attack. These groups delocalize the negative charge in the Meisenheimer complex intermediate, thereby stabilizing it and facilitating the reaction.

Steric Effects: The presence of substituents at the ortho positions (bromo and nitro groups) can sterically hinder the approach of a nucleophile. Computational studies can quantify these steric effects by calculating steric hindrance energies or by visualizing the molecular orbitals to see where a nucleophile is most likely to attack. The interplay between these electronic and steric factors will ultimately determine the regioselectivity of reactions involving this compound.

Molecular Modeling and Simulations for Intermolecular Interactions

Molecular modeling and simulations are invaluable for understanding how this compound interacts with other molecules, such as solvents or biological macromolecules.

Techniques like molecular dynamics (MD) simulations can be used to study the behavior of this compound in a solution, providing insights into its solvation and aggregation properties. These simulations track the positions and velocities of atoms over time, allowing for the analysis of intermolecular interactions like hydrogen bonding and van der Waals forces.

Furthermore, Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the solid state. By mapping properties such as d_norm, shape index, and curvedness onto the Hirshfeld surface, one can identify and characterize the different types of intermolecular contacts and their relative contributions to the crystal packing. This information is crucial for understanding the solid-state properties of this compound.

Applications and Future Research Directions in Chemical Science

2-Bromo-6-nitrobenzenesulfonamide as a Versatile Synthetic Building Block

The reactivity of the functional groups in this compound makes it a valuable and versatile building block in organic synthesis. The presence of the bromine atom allows for various cross-coupling reactions, the nitro group can be reduced to an amine to introduce new functionalities, and the sulfonamide group can participate in a range of chemical transformations.

This compound serves as a key starting material for the synthesis of a wide array of organic molecules and heterocyclic systems. The inherent reactivity of its structure allows for sequential and regioselective modifications, leading to diverse molecular architectures. For instance, the bromine atom can be readily displaced or used in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds. Simultaneously, the nitro group can be reduced to an amino group, which can then be diazotized or acylated to introduce further complexity.

The sulfonamide moiety itself can be a handle for further functionalization or can be a key component of the final target molecule, as many biologically active compounds contain a sulfonamide group. ajchem-b.comwikipedia.org Research has shown that related bromo-nitro aromatic compounds are precursors in the synthesis of various heterocyclic compounds. rsc.orgdocumentsdelivered.com For example, nitroalkenes, which can be conceptually related to the reactivity of the nitro-activated aromatic ring, are known to be excellent precursors for the synthesis of three- to five-membered O, N, and S-heterocycles through reactions like Michael additions and cycloadditions. rsc.org Similarly, the construction of six-membered heterocycles like piperidines and tetrahydropyrans often utilizes nitroalkene substrates. researchgate.net

The synthesis of various heterocyclic systems, such as those containing a 1,2,4-thiadiazine fragment, has been achieved using related sulfonamide-containing building blocks. mdpi.com This underscores the potential of this compound to act as a scaffold for generating novel heterocyclic libraries with potential applications in medicinal chemistry and materials science.

The structural features of this compound make it a suitable starting point for the total synthesis of complex molecules and the preparation of analogues of natural products. The ability to selectively manipulate the bromo and nitro groups allows for the stepwise construction of intricate molecular frameworks. For example, the synthesis of substituted furo[2,3-d]pyrimidines has been accomplished using related polyhaloalkane addition products to unsaturated systems, highlighting the utility of such building blocks in assembling complex heterocyclic cores. documentsdelivered.com

Furthermore, the sulfonamide group is a common pharmacophore found in many clinically important drugs. wikipedia.orgnih.gov By incorporating the 2-bromo-6-nitrophenylsulfonamide motif into a synthetic strategy, it is possible to generate novel analogues of existing drugs or natural products with potentially improved or altered biological activities. The synthesis of novel sulfonamides with potential biological activity is an active area of research. nih.gov For instance, the synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides and their subsequent derivatization via Suzuki-Miyaura cross-coupling reactions has been reported to yield compounds with antibacterial activity. nih.gov This demonstrates the potential of using bromo-substituted sulfonamides as key intermediates in the development of new therapeutic agents.

Advanced Materials Science Applications of Substituted Sulfonamides

The sulfonamide functional group, particularly when incorporated into aromatic systems, can impart unique electronic and physical properties to molecules. This has led to the exploration of substituted sulfonamides in the field of materials science, with applications ranging from electronic devices to specialized polymers.

Substituted sulfonamides are being investigated for their potential use in electronic and optoelectronic devices. The electron-withdrawing nature of the sulfonyl group can influence the electronic properties of a molecule, making it a candidate for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). For example, the synthesis of a sultam-based deep-blue emitter for organic electronics has been reported, where the cyclic sulfonamide (sultam) core plays a crucial role in the material's photophysical properties. wikipedia.org

The ability to tune the electronic properties of sulfonamide-containing molecules by modifying the substituents on the aromatic ring and the sulfonamide nitrogen makes them attractive for creating a range of materials with tailored characteristics. The development of new synthetic methods for sulfonamides continues to expand the library of available compounds for screening in materials science applications.

The incorporation of sulfonamide groups into polymers can lead to materials with interesting and useful properties, such as pH-responsiveness and controlled solubility. rsc.orgacs.org Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been successfully employed to synthesize well-defined polymers and block copolymers containing primary benzenesulfonamide (B165840) groups. rsc.org These polymers exhibit pH-responsive behavior, which could be exploited in applications such as drug delivery systems and smart coatings. rsc.orgacs.org

Furthermore, the ability to synthesize sulfonamide-containing monomers and polymerize them using controlled radical polymerization techniques like RAFT allows for the precise design of macromolecular architectures. acs.org This control over the polymer structure is essential for creating materials with specific and predictable properties for advanced applications.

Supramolecular Chemistry and Crystal Engineering with Benzenesulfonamide Motifs

The sulfonamide group is a robust and reliable hydrogen-bonding motif, making benzenesulfonamides valuable components in the fields of supramolecular chemistry and crystal engineering. ias.ac.inresearchgate.net The ability of the sulfonamide group to act as both a hydrogen bond donor (N-H) and acceptor (S=O) facilitates the formation of predictable and stable supramolecular assemblies.

The study of how molecules interact and self-assemble in the solid state is crucial for designing materials with desired physical and chemical properties. researchgate.netnih.gov The strong hydrogen bonds formed by sulfonamides can direct the packing of molecules in a crystal lattice, leading to the formation of specific supramolecular motifs such as chains, sheets, and networks. nih.govrsc.org These organized structures can influence properties like melting point, solubility, and even mechanical behavior. rsc.org

By understanding the hydrogen-bonding patterns of benzenesulfonamides, it is possible to design and synthesize new crystalline materials with tailored architectures and functionalities. This "bottom-up" approach to materials design is a key aspect of modern crystal engineering and has applications in areas such as pharmaceuticals, nonlinear optics, and porous materials. ias.ac.in The analysis of crystal structures provides valuable insights into molecular recognition phenomena and can guide the development of new functional materials. nih.gov

Design and Analysis of Supramolecular Synthons and Hydrogen-Bonded Networks

The design and analysis of supramolecular synthons and hydrogen-bonded networks are pivotal in crystal engineering, enabling the construction of novel materials with tailored properties. While specific crystallographic data for this compound is not extensively documented in publicly available literature, its molecular structure suggests a high potential for forming predictable and robust hydrogen-bonding motifs.

The primary sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor (N-H) and acceptor (S=O). This dual functionality allows for the formation of characteristic supramolecular synthons. In many crystalline sulfonamides, molecules self-assemble into dimers or chains via N-H···O hydrogen bonds. iucr.org For instance, in related substituted benzenesulfonamides, the formation of one-dimensional infinite C(4) chains is a common structural feature. nih.gov

The presence of the nitro group (-NO₂) introduces additional strong hydrogen bond acceptor sites. Although the nitro group is generally considered a weaker hydrogen bond acceptor compared to the sulfonyl oxygens, it can participate in weaker C-H···O interactions, further stabilizing the crystal lattice. unl.edu Studies on other nitro-containing aromatic compounds have shown the nitro group's capability to act as an acceptor in halogen bonding as well. nih.gov The interplay between the strong N-H···O bonds from the sulfonamide and potential weaker interactions involving the nitro group could lead to complex and fascinating hydrogen-bonded networks.

Table 1: Potential Hydrogen-Bonding Interactions in this compound

Donor GroupAcceptor GroupInteraction TypePotential Motif
Sulfonamide N-HSulfonamide S=OStrongDimer, Chain
Aromatic C-HSulfonamide S=OWeakNetwork Stabilization
Aromatic C-HNitro OWeakNetwork Stabilization
Sulfonamide N-HNitro OModerateIntramolecular/Intermolecular

Exploration of Non-Covalent Interactions in Crystal Packing

The crystal packing of this compound is expected to be governed by a variety of non-covalent interactions, extending beyond conventional hydrogen bonds. The presence of a bromine atom introduces the possibility of halogen bonding, a directional interaction between a halogen atom and a Lewis base. Halogen bonding has emerged as a powerful tool in crystal engineering for the rational design of solid-state architectures. nih.gov

In the context of this compound, the bromine atom can act as a halogen bond donor, interacting with the oxygen atoms of the sulfonamide or nitro groups, or even the π-system of an adjacent aromatic ring. nih.gov The relative strength and directionality of these interactions can significantly influence the crystal packing.

Table 2: Key Non-Covalent Interactions Potentially Influencing Crystal Packing

Interaction TypeInteracting MoietiesExpected Influence
Hydrogen Bonding-SO₂NH₂, -NO₂Primary structure-directing
Halogen Bonding-Br, -SO₂=O, -NO₂Directional control of packing
π-π StackingAromatic RingsStabilization of layered structures
van der Waals ForcesEntire MoleculeOverall packing efficiency

Chiral Applications and Asymmetric Synthesis using Sulfonamide Scaffolds

Sulfonamide scaffolds are of significant interest in the field of asymmetric synthesis, where they can be employed as chiral auxiliaries or as precursors to chiral ligands for metal-catalyzed reactions. nih.govnih.gov The development of methods for the enantioselective synthesis of chiral sulfonamides is an active area of research. acs.orgacs.orgresearchgate.net

While this compound is itself achiral, it can serve as a valuable starting material for the synthesis of chiral derivatives. The sulfonamide nitrogen can be functionalized with chiral groups, or the aromatic ring can be incorporated into larger, chiral molecular frameworks. The electronic properties imparted by the bromo and nitro substituents can influence the reactivity and stereoselectivity of subsequent transformations.

For example, the development of atropisomeric sulfonamides, which possess axial chirality, has garnered considerable attention. acs.org The steric hindrance provided by the ortho-substituents (bromo and nitro groups) in this compound could be exploited in the design and synthesis of novel atropisomeric structures. These chiral sulfonamides could then be investigated for their applications as catalysts or in materials science.

Future research in this area could involve:

The development of catalytic methods for the asymmetric functionalization of the sulfonamide group.

The use of this compound as a building block for the synthesis of novel chiral ligands.

The exploration of its potential in the synthesis of axially chiral sulfonamides. acs.org

Opportunities for Green Chemistry and Sustainable Chemical Processes

The principles of green chemistry aim to reduce the environmental impact of chemical processes. sci-hub.se The synthesis and application of sulfonamides can be made more sustainable through various strategies, including the use of greener solvents, catalysts, and more atom-economical reaction pathways. researchgate.netnih.govnih.govrsc.orgrsc.org

The traditional synthesis of sulfonamides often involves the use of sulfonyl chlorides and organic bases in chlorinated solvents, which raises environmental concerns. researchgate.net Recent research has focused on developing more sustainable alternatives. For instance, the synthesis of sulfonamides in water has been demonstrated to be a viable and environmentally benign approach. rsc.org Other green methods include ultrasound-assisted or microwave-assisted synthesis, which can reduce reaction times and energy consumption. nih.gov

Table 3: Comparison of Traditional vs. Green Sulfonamide Synthesis

ParameterTraditional SynthesisGreen/Sustainable Synthesis
Solvent Chlorinated organic solvents (e.g., DCM)Water, deep eutectic solvents, solvent-free
Reagents Stoichiometric bases, sulfonyl chloridesCatalytic systems, alternative sulfur sources
Energy Conventional heatingMicrowave, ultrasound, mechanochemistry
Waste Significant solvent and reagent wasteReduced waste, recyclable catalysts

Q & A

Basic Research Questions

Q. What are the key synthetic steps and optimization strategies for preparing 2-Bromo-6-nitrobenzenesulfonamide?

  • Methodological Answer : Synthesis typically involves sequential functionalization of a benzene ring. A plausible route is:

Sulfonylation : Introduce the sulfonamide group via reaction of benzenesulfonyl chloride with ammonia or amines under controlled pH (7–9) to avoid over-sulfonation .

Bromination : Use electrophilic brominating agents (e.g., Br₂/FeBr₃) at 0–5°C to ensure regioselective para-bromination relative to the sulfonamide group .

Nitration : Employ mixed acid (HNO₃/H₂SO₄) at 50–60°C for meta-nitration relative to bromine, leveraging the directing effects of substituents .

  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DCM for bromination, H₂SO₄ for nitration) and stoichiometry to minimize side products like di-nitrated analogs .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituent positions. The sulfonamide proton (NH₂) appears as a broad singlet (~δ 6.5–7.5 ppm), while nitro and bromine groups deshield adjacent protons .
  • IR : Confirm sulfonamide (S=O asym/sym stretches at ~1350 cm⁻¹ and ~1150 cm⁻¹) and nitro (N-O stretches at ~1520 cm⁻¹ and ~1350 cm⁻¹) functionalities .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry, especially if bromine and nitro groups exhibit unexpected steric interactions .

Advanced Research Questions

Q. How do electronic and steric effects of bromine and nitro groups influence regioselectivity in further functionalization?

  • Methodological Answer :

  • Electronic Effects : The nitro group (-NO₂) is a strong meta-directing deactivator, while bromine (-Br) is a weaker ortho/para-directing deactivator. In nucleophilic aromatic substitution (SNAr), reactions preferentially occur meta to -NO₂ and para to -Br .
  • Steric Effects : Steric hindrance between -Br and -NO₂ may limit reactivity at adjacent positions. Computational modeling (DFT) predicts preferred sites for electrophilic attack, validated experimentally via competitive reaction studies .

Q. How can computational chemistry predict reaction pathways for derivatives of this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to calculate frontier molecular orbitals (FMOs) and Fukui indices. These identify nucleophilic/electrophilic sites, aiding in predicting coupling reactions (e.g., Suzuki-Miyaura) .
  • MD Simulations : Model solvent effects on reaction kinetics. Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions, enhancing yields .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :

  • Variable Temperature NMR : Detect dynamic processes (e.g., hindered rotation of -NO₂) causing splitting anomalies. Cooling to -40°C may simplify spectra .
  • 2D NMR (COSY, NOESY) : Assign coupling networks and spatial proximities to distinguish between regioisomers .
  • Cross-Validation : Compare with high-resolution mass spectrometry (HRMS) and X-ray data to confirm structural assignments .

Q. What strategies mitigate competing side reactions during multi-step synthesis?

  • Methodological Answer :

  • Protecting Groups : Temporarily block sulfonamide NH₂ with Boc groups during nitration to prevent oxidation .
  • Sequential Addition : Introduce -Br before -NO₂ to leverage directing effects. Reverse sequences risk undesired para-nitration .
  • Flow Chemistry : Improve control over exothermic steps (e.g., nitration) by regulating residence time and temperature .

Q. How is this compound utilized in synthesizing bioactive heterocycles?

  • Methodological Answer :

  • Cyclization Reactions : React with thioureas to form benzothiazoles, where -SO₂NH₂ acts as a leaving group. Optimize catalyst (e.g., CuI) and solvent (DMSO) for ring closure .
  • Cross-Coupling : Employ Pd-catalyzed Buchwald-Hartwig amination to introduce aryl amines, generating triazoles or pyridines for pharmaceutical screening .

Q. What regulatory and safety considerations apply to biological studies involving this compound?

  • Methodological Answer :

  • Toxicity Screening : Perform Ames tests for mutagenicity and MTT assays for cytotoxicity before in vitro studies .
  • Ethical Compliance : Adhere to institutional biosafety committees (IBCs) for handling brominated aromatics, which may bioaccumulate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.